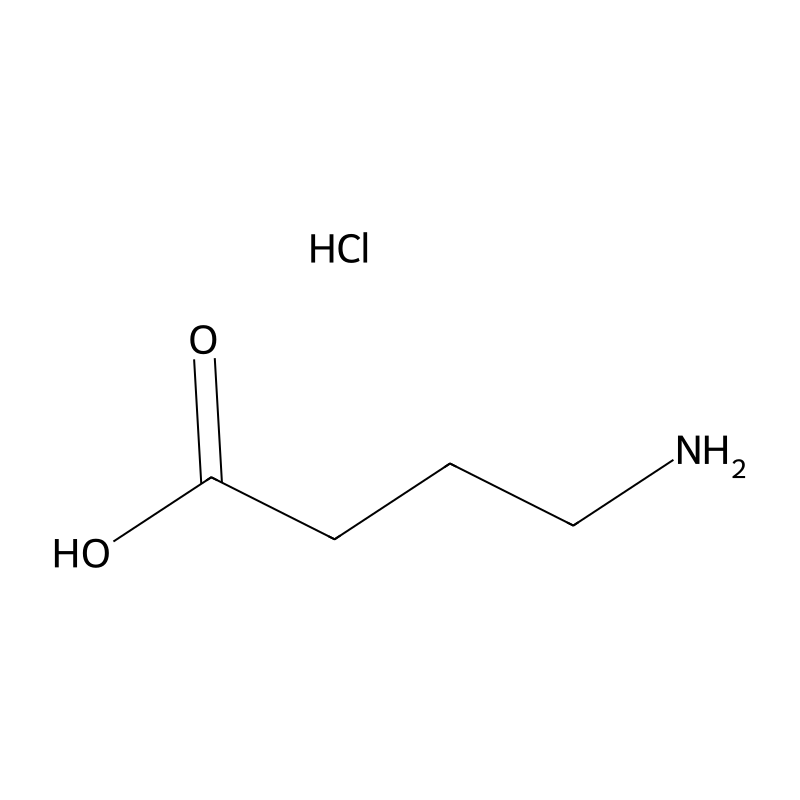4-aminobutanoic acid hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
GABA-HCl, the hydrochloride salt form of gamma-Aminobutyric acid (GABA), is a naturally occurring molecule in the body. It plays a critical role in the central nervous system (CNS) as the chief inhibitory neurotransmitter Wikipedia: Gamma-Aminobutyric acid: . Due to its influence on neuronal activity, GABA-HCl has become a valuable tool in various scientific research applications.
Understanding CNS Function
One primary area of research using GABA-HCl involves investigating its role in specific brain functions. Scientists can study how GABA-HCl influences neuronal communication and signaling pathways within the CNS. This research helps to elucidate the mechanisms behind processes like anxiety, epilepsy, and sleep regulation DrugBank: Gamma-Aminobutyric Acid Hydrochloride: . By manipulating GABAergic (GABA-related) activity with GABA-HCl, researchers can gain insights into the complex workings of the brain.
4-Aminobutanoic acid hydrochloride is a white crystalline solid with the molecular formula C4H10ClNO2 . Its structure consists of a four-carbon chain with an amino group at one end and a carboxylic acid group at the other, along with a hydrochloride salt . The compound has a molecular weight of 139.58 g/mol .
Chemical properties:
GABA's primary function is within the nervous system. It binds to GABA receptors, particularly GABAA receptors, which are chloride channels. Binding of GABA to these receptors increases the permeability of the chloride channel, allowing chloride ions to flow into the neuron. This influx of negative ions hyperpolarizes the neuronal membrane, making it less likely to generate an action potential, resulting in inhibitory neurotransmission.
- Acid-base reactions: As a salt, it can undergo neutralization reactions with bases.
- Esterification: The carboxylic acid group can react with alcohols to form esters.
- Amide formation: The amino group can react with carboxylic acids or acid chlorides to form amides.
- Decarboxylation: Under certain conditions, it can lose its carboxyl group to form 3-aminopropane.
4-Aminobutanoic acid, the parent compound of 4-aminobutanoic acid hydrochloride, is the primary inhibitory neurotransmitter in the central nervous system . It plays a crucial role in regulating neuronal excitability throughout the nervous system. When released from neurons, it binds to specific receptors in the plasma membrane of both pre- and postsynaptic neurons, causing hyperpolarization and reducing neuronal firing.
The hydrochloride salt form may enhance the compound's stability and solubility, potentially improving its bioavailability in certain formulations.
The synthesis of 4-aminobutanoic acid hydrochloride can be achieved through several methods:
- Direct synthesis from 4-aminobutanoic acid: Reacting 4-aminobutanoic acid with hydrochloric acid to form the salt.
- Gabriel synthesis: Starting from 4-bromobutanoic acid, followed by Gabriel synthesis to introduce the amino group, and finally treating with hydrochloric acid.
- Reduction of glutamic acid: Reducing glutamic acid to 4-aminobutanoic acid, followed by salt formation with hydrochloric acid.
4-Aminobutanoic acid hydrochloride has various applications:
- Pharmaceutical industry: Used in the development of drugs targeting GABA receptors for treating anxiety, epilepsy, and sleep disorders.
- Research: Employed in neuroscience studies to investigate GABA-mediated signaling pathways.
- Nutritional supplements: Sometimes used in dietary supplements, although its effectiveness when taken orally is debated due to limited blood-brain barrier penetration.
- Analytical chemistry: Serves as a standard or reference compound in chromatography and spectroscopy.
4-Aminobutanoic acid hydrochloride interacts with various biological systems:
- GABA receptors: Binds to GABA-A and GABA-B receptors, modulating neuronal activity.
- Transporters: Interacts with GABA transporters, affecting its reuptake and clearance from synaptic clefts.
- Enzymes: Substrate for GABA transaminase, which metabolizes GABA in the brain.
- Other neurotransmitter systems: May indirectly influence glutamate, dopamine, and serotonin signaling through its inhibitory effects.
Similar Compounds
Several compounds share structural or functional similarities with 4-aminobutanoic acid hydrochloride:
- 4-Aminobutanoic acid (GABA): The parent compound, lacking the hydrochloride salt .
- Methyl 4-aminobutyrate: An ester derivative of 4-aminobutanoic acid .
- N-Methyl-4-aminobutyric acid: A methylated derivative of 4-aminobutanoic acid .
- Beta-alanine: A structurally similar amino acid with the amino group at the beta position.
- Glycine: Another inhibitory neurotransmitter amino acid.
- Glutamic acid: The precursor to GABA in its biosynthesis pathway.
Comparison:
- 4-Aminobutanoic acid hydrochloride offers improved solubility compared to its free base form.
- It maintains the core structure responsible for GABA receptor binding.
- Unlike methyl 4-aminobutyrate, it retains the free carboxylic acid group.
- Compared to N-methyl-4-aminobutyric acid, it lacks methylation on the amino group, preserving its primary amine character.
| Parameter | Optimal Range | Effect on Crystal Quality | Typical Yield Impact (%) |
|---|---|---|---|
| Temperature | 25-80°C | Size control | ±10 |
| pH | 4.0-7.0 | Morphology control | ±15 |
| Solvent System | Water-ethanol (70:30) | Purity enhancement | ±20 |
| Additive Concentration | 0.005-0.05% w/w | Habit modification | ±5 |
| Cooling Rate | 0.5-2.0°C/min | Defect reduction | ±8 |
| Nucleation Time | 15-45 min | Nucleation control | ±12 |
Table 2: Crystallization Optimization Parameters
| Approach | Key Advantages | Yield (%) | Energy Consumption | Environmental Score |
|---|---|---|---|---|
| Enzymatic synthesis | Mild conditions, high selectivity | 85-95 | Low | 9/10 |
| Microbial fermentation | Renewable substrates, scalable | 90-99 | Medium | 8/10 |
| Biocatalytic cascade | One-pot synthesis, high efficiency | 88-94 | Low | 9/10 |
| Solar evaporation | Energy-free drying, sustainable | 65-85 | Very Low | 10/10 |
| CO2 capture integration | Carbon-neutral process | 82-92 | Low | 10/10 |
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
Related CAS
GHS Hazard Statements
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Corrosive








